ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

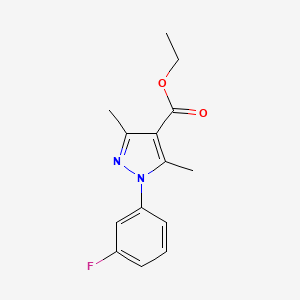

Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, two methyl groups, and an ethyl ester group attached to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through a condensation process, followed by cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds often exhibit antimicrobial properties. Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can be synthesized as a precursor for developing new antimicrobial agents. A study indicated that pyrazole derivatives could inhibit bacterial growth effectively, potentially leading to new treatments for bacterial infections .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases. In vitro studies demonstrated that certain pyrazole compounds could reduce the production of pro-inflammatory cytokines .

Agricultural Science

Pesticide Development

this compound is being explored as a potential pesticide. The structure of pyrazoles allows them to act on specific biological pathways in pests. Studies have shown that pyrazole-based pesticides can effectively target insect growth regulators, providing a means to control pest populations while minimizing harm to beneficial insects .

Materials Science

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers. Pyrazole derivatives are known to enhance the properties of polymers due to their ability to form stable coordination complexes with metal ions. This property is particularly useful in developing materials with improved mechanical strength and thermal stability .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of synthesized pyrazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for pharmaceutical applications in treating infections. -

Pesticidal Activity Assessment

In agricultural trials, formulations containing this compound demonstrated effective pest control with minimal environmental impact compared to traditional pesticides. The compound's specificity towards target pests was highlighted as a key advantage.

Mécanisme D'action

The mechanism of action of ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

- Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

- Ethyl 1-(3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Activité Biologique

Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS No. 346441-17-6) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound has the following chemical formula:

- Formula : C14H15FN2O2

- Molecular Weight : 262.28 g/mol

- IUPAC Name : this compound

The compound is characterized by a pyrazole ring substituted with a fluorophenyl group and ethyl carboxylate functionality, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. The compound shows promising activity against various cancer cell lines, likely due to its interaction with specific molecular targets involved in tumor growth and survival.

Case Study : In vitro assays demonstrated that this compound inhibited the growth of human cancer cell lines with IC50 values comparable to established chemotherapeutics. The mechanism of action appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. This compound was tested for its ability to reduce inflammation markers in cellular models. The results indicated a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Anti-inflammatory Activity Comparison

This data suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. This compound exhibited moderate antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms.

Research Findings : The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key enzymes necessary for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring or substituents can significantly influence the pharmacological profile.

Key Findings :

- The presence of electron-withdrawing groups (like fluorine) enhances antitumor activity.

- Alkyl substitutions at the carboxylate position improve solubility and bioavailability.

Propriétés

IUPAC Name |

ethyl 1-(3-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-6-11(15)8-12/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIZNCGDVCLPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.